molecular formula C16H13BrN2O B5403389 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide

3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide

Cat. No. B5403389
M. Wt: 329.19 g/mol
InChI Key: LWWAKCSHQRUUFN-ZMCAKAGVSA-N
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Description

3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide varies depending on its application. In anticancer studies, it has been found to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic proteins. In antifungal and antibacterial studies, it has been found to disrupt the cell membrane of the microorganisms, leading to their death. In fluorescence studies, it has been found to bind to metal ions, leading to a change in fluorescence intensity.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide has low toxicity and does not exhibit significant side effects. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide in lab experiments is its versatility. It can be used in various applications, including anticancer, antifungal, antibacterial, and fluorescence studies. However, its limitations include its low solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide. One direction is to further investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to study its potential as a therapeutic agent for the treatment of cancer, fungal and bacterial infections. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to optimize its synthesis method to improve its stability and solubility in water.
Conclusion:
In conclusion, 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in scientific research.

Synthesis Methods

The synthesis of 3-bromo-N'-(3-phenyl-2-propen-1-ylidene)benzohydrazide involves the reaction of 3-bromo-benzohydrazide and cinnamaldehyde in ethanol under reflux conditions. The reaction yields a yellow solid that is further purified using recrystallization.

properties

IUPAC Name

3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-15-10-4-9-14(12-15)16(20)19-18-11-5-8-13-6-2-1-3-7-13/h1-12H,(H,19,20)/b8-5+,18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWAKCSHQRUUFN-ZMCAKAGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N\NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[(Z)-[(E)-3-phenylprop-2-enylidene]amino]benzamide

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